
17-(Cyclopropylamino)androst-5-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17-(Cyclopropylamino)androst-5-en-3-ol, also known as CPCA, is a synthetic androgen compound that has gained attention in the scientific community for its potential application in the field of medicine and research. CPCA is a derivative of the natural hormone testosterone, which plays a crucial role in the development of male reproductive tissues and secondary sexual characteristics.
Mécanisme D'action
17-(Cyclopropylamino)androst-5-en-3-ol exerts its effects by binding to and activating the androgen receptor, a nuclear transcription factor that regulates gene expression in target tissues. The binding of 17-(Cyclopropylamino)androst-5-en-3-ol to the androgen receptor results in the formation of a hormone-receptor complex, which translocates to the nucleus and binds to specific DNA sequences, thereby regulating the expression of target genes.
Biochemical and Physiological Effects
17-(Cyclopropylamino)androst-5-en-3-ol has been shown to have anabolic and androgenic effects on skeletal muscle and bone tissue, promoting muscle growth and bone mineralization. 17-(Cyclopropylamino)androst-5-en-3-ol has also been shown to increase protein synthesis and decrease protein degradation in muscle tissue, leading to a net increase in muscle mass. In addition, 17-(Cyclopropylamino)androst-5-en-3-ol has been shown to increase red blood cell production and enhance oxygen delivery to tissues, which may improve athletic performance.
Avantages Et Limitations Des Expériences En Laboratoire
17-(Cyclopropylamino)androst-5-en-3-ol has several advantages for use in lab experiments, including its high potency and selectivity for the androgen receptor, as well as its stability and ease of synthesis. However, 17-(Cyclopropylamino)androst-5-en-3-ol also has limitations, including its potential for off-target effects and its potential for toxicity at high doses.
Orientations Futures
There are several potential future directions for research on 17-(Cyclopropylamino)androst-5-en-3-ol, including the development of new drugs for the treatment of androgen-related disorders, the investigation of its anabolic and androgenic effects on different tissues and cell types, and the exploration of its potential as a performance-enhancing agent in sports. Other potential areas of research include the investigation of the molecular mechanisms underlying the effects of 17-(Cyclopropylamino)androst-5-en-3-ol, the identification of novel targets for androgen receptor modulation, and the development of new synthetic routes for the synthesis of 17-(Cyclopropylamino)androst-5-en-3-ol and related compounds.
Méthodes De Synthèse
The synthesis of 17-(Cyclopropylamino)androst-5-en-3-ol involves several steps, including the protection of the hydroxyl group at position 3 of the steroid nucleus, the formation of the cyclopropylamine moiety at position 17, and the removal of the protecting group. The most commonly used method for the synthesis of 17-(Cyclopropylamino)androst-5-en-3-ol is the reductive amination of 17-ketoandrost-5-en-3β-ol with cyclopropylamine in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
17-(Cyclopropylamino)androst-5-en-3-ol has been studied for its potential application in various fields of research, including the development of new drugs for the treatment of androgen-related disorders such as hypogonadism, osteoporosis, and muscle wasting. 17-(Cyclopropylamino)androst-5-en-3-ol has also been investigated for its anabolic and androgenic effects on skeletal muscle and bone tissue, as well as its potential as a performance-enhancing agent in sports.
Propriétés
Numéro CAS |
120973-21-9 |
|---|---|
Nom du produit |
17-(Cyclopropylamino)androst-5-en-3-ol |
Formule moléculaire |
C22H35NO |
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
(8R,9S,10R,13S,14S)-17-(cyclopropylamino)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C22H35NO/c1-21-11-9-16(24)13-14(21)3-6-17-18-7-8-20(23-15-4-5-15)22(18,2)12-10-19(17)21/h3,15-20,23-24H,4-13H2,1-2H3/t16?,17-,18-,19-,20?,21-,22-/m0/s1 |
Clé InChI |
SIHFFPMAENZEHO-YCJMKONYSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2NC4CC4)CC=C5[C@@]3(CCC(C5)O)C |
SMILES |
CC12CCC3C(C1CCC2NC4CC4)CC=C5C3(CCC(C5)O)C |
SMILES canonique |
CC12CCC3C(C1CCC2NC4CC4)CC=C5C3(CCC(C5)O)C |
Synonymes |
17-(cyclopropylamino)androst-5-en-3-ol MDL 27,302 MDL 27302 MDL-27302 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



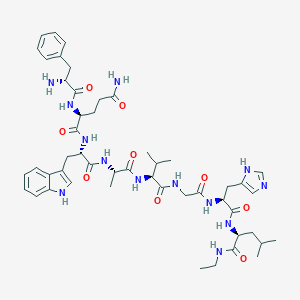
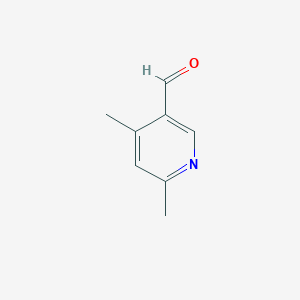

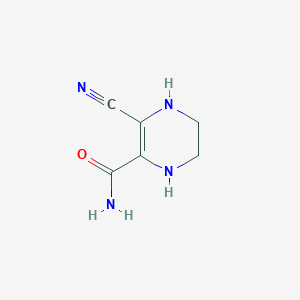

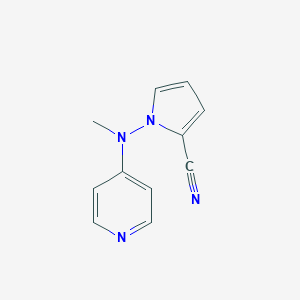

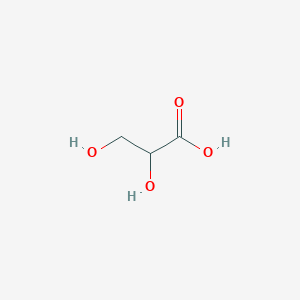

![6,7-dimethyl-8-(3,4,5-trimethoxyphenyl)-8H-[1,3]dioxolo[4,5-g]chromene](/img/structure/B55897.png)
![2-[(1S,2R,3S)-3-methyl-2-(nitromethyl)-5-oxocyclopentyl]acetic acid](/img/structure/B55898.png)
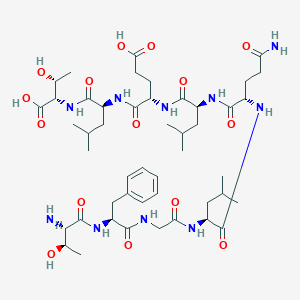
![1-[(3R,4S)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B55902.png)
